
(E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide, also known as CQMA, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. This compound belongs to the class of hydrazones and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
作用機序
The mechanism of action of (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide is not fully understood. However, studies have suggested that (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide exerts its biological activity by targeting multiple signaling pathways. (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide has also been shown to activate the JNK signaling pathway, which is involved in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
(E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide can induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway. (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
実験室実験の利点と制限
One of the major advantages of (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide is its broad-spectrum activity against various biological targets. This makes it a promising candidate for the development of novel therapeutics for various diseases. However, one of the major limitations of (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide is its poor solubility in water, which can limit its bioavailability and efficacy in vivo. In addition, the toxicity of (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide in vivo is not fully understood, which can limit its clinical translation.
将来の方向性
There are several future directions for the research on (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide. One of the most promising directions is the development of novel formulations of (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide that can improve its solubility and bioavailability. Another direction is the identification of the molecular targets of (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide, which can provide insights into its mechanism of action. Finally, the development of (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide derivatives with improved efficacy and safety profiles is another promising direction for future research.
合成法
The synthesis of (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide involves the reaction of 2-chloro-7-ethoxyquinoline-3-carbaldehyde and 4-methoxybenzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide in high yield and purity.
科学的研究の応用
(E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide has been extensively studied for its potential in various scientific research applications. One of the most promising applications of (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide is in the field of cancer research. Studies have shown that (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide exhibits potent anti-tumor activity by inducing apoptosis in cancer cells. (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer.
In addition to its anti-tumor activity, (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide has also been shown to exhibit anti-inflammatory and anti-microbial properties. Studies have shown that (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. (E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide has also been shown to exhibit potent anti-microbial activity against various bacterial and fungal strains.
特性
IUPAC Name |
N-[(E)-(2-chloro-7-ethoxyquinolin-3-yl)methylideneamino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-3-27-17-9-6-14-10-15(19(21)23-18(14)11-17)12-22-24-20(25)13-4-7-16(26-2)8-5-13/h4-12H,3H2,1-2H3,(H,24,25)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGUUEMFRCKYGS-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)C3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-((2-chloro-7-ethoxyquinolin-3-yl)methylene)-4-methoxybenzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2855515.png)
![1-(4-Methylphenyl)-5-oxo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrrolidine-3-carboxamide](/img/structure/B2855517.png)
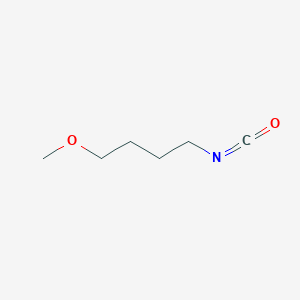
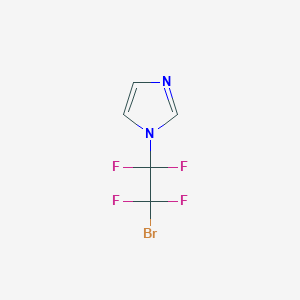
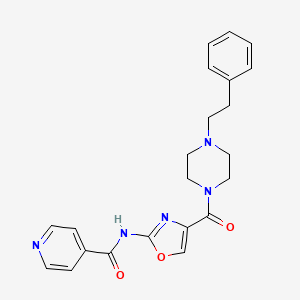
![3-[(5-methyl-2-furyl)methyl]-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2855523.png)
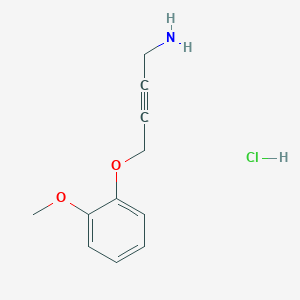

![2-Oxadispiro[2.0.34.33]decane](/img/structure/B2855527.png)
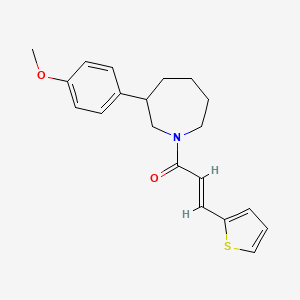
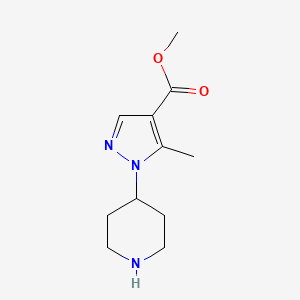
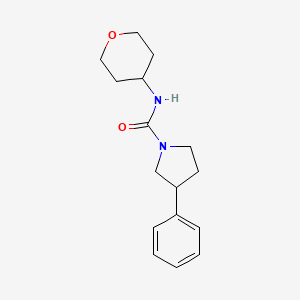
![1-(4-(3-chlorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2855535.png)